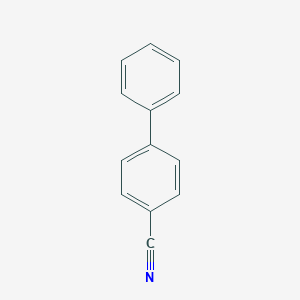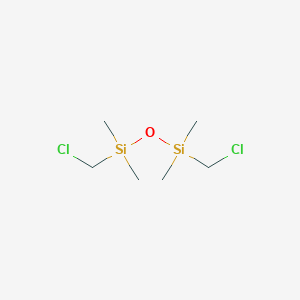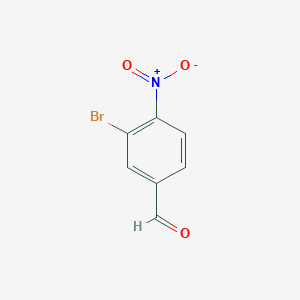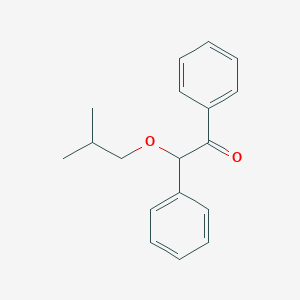
Benzoin isobutyl ether
Vue d'ensemble
Description
Benzoin isobutyl ether (BIE) is a type of ether compound with the molecular formula C10H14O2. It is a colorless, viscous liquid with a sweet, floral aroma. BIE is used in a variety of applications, including as a solvent for organic synthesis, as a reagent in the pharmaceutical industry, and as a flavoring and fragrance ingredient. It is also used as a stabilizer in some laboratory experiments.
Applications De Recherche Scientifique
2. Photopolymerization Studies Another application is in the study of photopolymerization rates, where benzoin isobutyl ether serves as a photoinitiator. Its use in the photopolymerization of ethylene glycol dimethacrylate has been investigated, providing insights into rates of photopolymerization as a function of various factors such as initiator concentration, light intensity, and monomer concentration (McGinniss & Holsworth, 1975).
3. Ring-Opening Reactions this compound is involved in ring-opening reactions of glycidyl ethers in the presence of ketones or aldehydes. This reaction, initiated by the irradiation of benzoin derivatives, leads to the formation of 1,3-dioxolane, a significant compound in various synthetic applications (Timpe, Merckel & Baumann, 1986).
4. Photocatalytic Applications this compound is utilized in photocatalytic processes for chemical synthesis. For instance, it has been used in the light-driven synthesis of benzoin from benzyl alcohol, with potassium-modified photocatalysts aiding in the selective oxidation and C-C coupling reactions (Sun, Jiang, Zhang & Wang, 2018).
5. Cationic Photopolymerization It is also a component in cationic photopolymerization systems, particularly in the polymerization of isobutylglycidyl ether. Its efficiency in this context depends on the quantum yields of onium salts decomposition, which are part of the initiator system (Baumann & Timpe, 1984).
6. Synthesis of Benzoin Bis-Ethers this compound has been used in the synthesis of benzoin bis-ethers, employing a method that uses alkynes and alcohols as raw materials. This approach is notable for its regioselectivity and atom economy (Lei et al., 2018).
Safety and Hazards
Benzoin isobutyl ether is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .
Mécanisme D'action
Target of Action
Benzoin isobutyl ether, also known as 2-Isobutoxy-2-phenylacetophenone, is primarily used in the field of organic synthesis and the printing industry . It is also used in photosensitive resin systems . .
Mode of Action
It is synthesized through the reaction of benzoin and isobutanol
Pharmacokinetics
It is known that the compound is a light yellow liquid and is soluble in organic solvents such as alcohol, ether, and acetone, but is poorly soluble in water . This suggests that it may have low bioavailability if ingested or administered intravenously.
Analyse Biochimique
Biochemical Properties
It is known that it is a technical grade compound with a molecular weight of 268.35 . It is a colorless to yellow liquid or solid
Molecular Mechanism
It is known that it undergoes a reaction with benzoin and isobutanol . The details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.
Temporal Effects in Laboratory Settings
Propriétés
IUPAC Name |
2-(2-methylpropoxy)-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-14(2)13-20-18(16-11-7-4-8-12-16)17(19)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZGKVGQDHWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051485 | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22499-12-3 | |
| Record name | Benzoin isobutyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22499-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoin isobutyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022499123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(2-methylpropoxy)-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Methylpropoxy)-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-isobutylbenzoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIN ISOBUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WOK8H9226 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzoin isobutyl ether function as a photoinitiator in polymerization reactions?
A1: [] When exposed to UV light, BIE undergoes photolysis, generating free radicals. These radicals initiate the polymerization of monomers like styrene, ultimately forming polymer chains. The efficiency of BIE as a photoinitiator is influenced by factors like the wavelength of UV light and the presence of other reactants.
Q2: Are there differences in initiating efficiency when this compound is bound to a resin compared to its free form?
A2: Yes, research has shown that ketonic resin-bound BIE exhibits significantly higher initiating efficiency compared to free BIE. [] This difference is attributed to the altered mobility and reactivity of BIE when attached to the resin backbone.
Q3: Can this compound be used to monitor self-healing processes in materials?
A3: Yes, BIE plays a crucial role in a self-healing coating system by facilitating the photopolymerization of the healing agent, methacryloxypropyl-terminated polydimethylsiloxane (MAT-PDMS). [] Upon damage, the encapsulated BIE and MAT-PDMS are released. Exposure to sunlight triggers the BIE-induced polymerization of MAT-PDMS, effectively repairing the damage.
Q4: How does the polarity of the surrounding environment impact the spectral properties of dyes when this compound is used as a photoinitiator?
A4: While BIE itself doesn't directly influence the spectral properties of dyes, it's used in the creation of polyurethane matrices which can house dyes. Studies have revealed that increasing the polarity of polyurethane matrices, synthesized using BIE as a photoinitiator, leads to a shift in the absorption and luminescence bands of embedded dyes towards longer wavelengths (positive solvatochromism). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

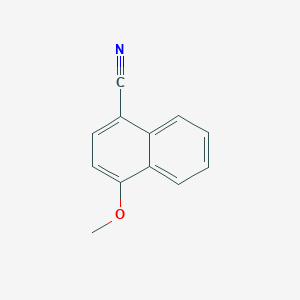




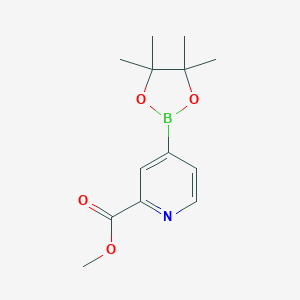
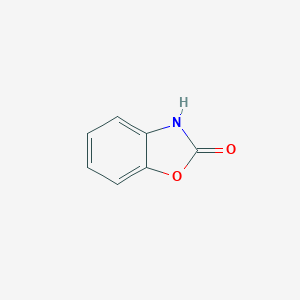
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)


